1-Butyl-3-methylimidazolium trifluoroacetate

Overview

Description

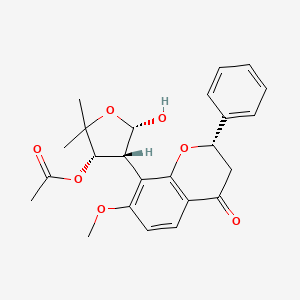

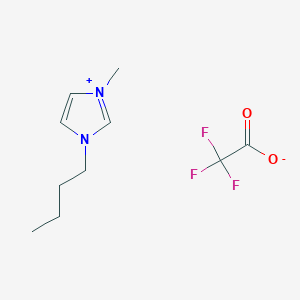

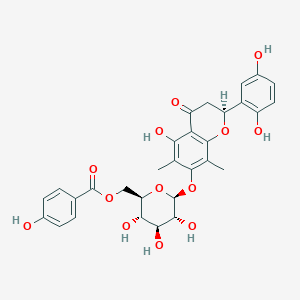

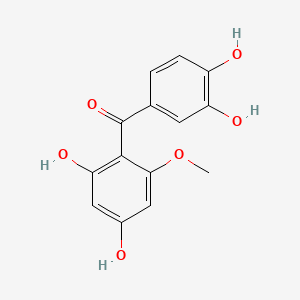

1-Butyl-3-methylimidazolium trifluoroacetate, also known as BMIM CF3CO2, is a type of ionic liquid . It has an empirical formula of C10H15F3N2O2 and a molecular weight of 252.23 .

Molecular Structure Analysis

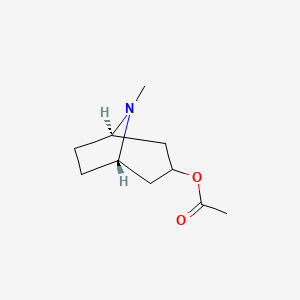

The molecular structure of 1-Butyl-3-methylimidazolium trifluoroacetate can be represented by the SMILES string [O-]C(=O)C(F)(F)F.CCCCn1ccn+c1 .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium trifluoroacetate has a molecular weight of 252.23 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Photophysical Studies

BMIMTFA has been studied for its photophysical properties, particularly when mixed with water and methanol. These studies are crucial for understanding the microscopic aspects of ionic liquids and their mixtures, which can lead to applications in sensing , optoelectronics , and photovoltaics .

Thermodynamic and Structural Analysis

Research has been conducted on the thermodynamic, structural, and dynamic properties of BMIMTFA using molecular simulations. This information is vital for applications in material science , where understanding the behavior of ionic liquids under different conditions can lead to the development of new materials with specific properties .

Electrochemistry

BMIMTFA exhibits high ionic conductivity, making it an excellent candidate for use as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells . Its non-volatility and high thermal stability are advantageous in these applications .

Organic Synthesis

This ionic liquid is used as a medium for various reactions in organic synthesis, such as hydrogenations and Suzuki cross-coupling . The unique solvent properties of BMIMTFA can lead to higher yields and enantioselectivity in these reactions .

Material Science

BMIMTFA is also being explored for its potential in the synthesis of conducting polymers and intercalation electrode materials . Its properties can influence the polymerization process and the quality of the final product .

Solvation Dynamics

BMIMTFA’s solvation dynamics are of interest in the study of solute-solvent interactions . Understanding these interactions can lead to the design of better solvents for a variety of chemical processes .

Safety and Hazards

Future Directions

Considering the potential of mixed ionic liquid-cosolvent systems in a wide range of applications, photophysical and theoretical studies on 1-Butyl-3-methylimidazolium trifluoroacetate and its mixture with water and methanol have been investigated . This opens the way for a prospective process scale-up .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium trifluoroacetate (BMIMTFA) is an ionic liquid It is widely used in catalytic reactions, as a solvent, in electrochemistry, and materials science .

Mode of Action

BMIMTFA interacts with its targets by acting as a medium for chemical reactions. It can influence the rate, selectivity, and yield of reactions . For instance, it can be used as a solvent and extractant for organic synthesis reactions .

Biochemical Pathways

For example, it can be used in the synthesis of nanoparticles .

Pharmacokinetics

Like other ionic liquids, it is known to have low volatility and good thermal stability .

Result of Action

The effects of BMIMTFA’s action are largely dependent on the specific chemical reactions or processes it is involved in. For example, in the synthesis of nanoparticles, it can influence the size, shape, and properties of the resulting particles .

Action Environment

The action, efficacy, and stability of BMIMTFA can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solvents . Furthermore, its effectiveness as a catalyst or solvent can be influenced by factors such as pressure and the presence of other chemicals .

properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGLRRWSBZCHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435877 | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium trifluoroacetate | |

CAS RN |

174899-94-6 | |

| Record name | 174899-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

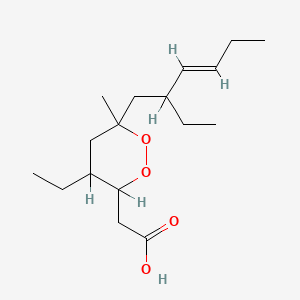

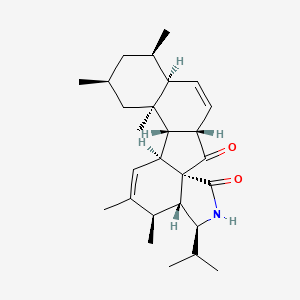

![2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1244957.png)

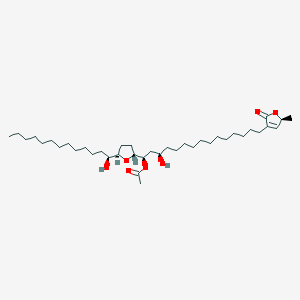

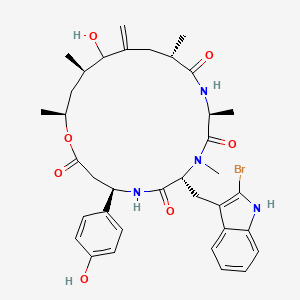

![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)